molecular formula C18H25NO13 B1139889 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside CAS No. 335193-88-9

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside

Cat. No.: B1139889
CAS No.: 335193-88-9
M. Wt: 463.4 g/mol
InChI Key: ISCYUJSLZREARS-VHQOPQIKSA-N
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Description

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is a chromogenic substrate used extensively in enzymatic assays. This compound is specifically designed for studying glycosidases and other enzymes involved in carbohydrate metabolism. It is known for its high-quality performance and reliability in research applications .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for glycosidases. When hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This compound interacts with various glycosidases, including alpha-glucosidase and beta-glucosidase, facilitating the study of enzyme kinetics and inhibition .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a substrate in enzymatic assays. It influences cell function by providing a means to measure enzyme activity, which is critical in understanding cell signaling pathways, gene expression, and cellular metabolism. The hydrolysis of this compound by glycosidases can indicate the presence and activity levels of these enzymes in various cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with glycosidases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis to release 4-nitrophenol and glucose. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity, inhibition, and substrate specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. Over time, the compound may degrade, affecting the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under controlled conditions, but its degradation can impact the reliability of results in extended experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal doses, the compound effectively serves as a substrate for glycosidase activity assays. At high doses, it may exhibit toxic effects or interfere with other metabolic processes. Threshold effects have been observed, indicating the importance of precise dosing in experimental setups .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase and beta-glucosidase, which catalyze its hydrolysis. This interaction affects metabolic flux and the levels of metabolites like glucose and 4-nitrophenol, providing insights into enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its function as an enzymatic substrate. The compound’s distribution can affect the accuracy of enzymatic assays and the interpretation of results .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with glycosidases. The localization of the compound affects its activity and function, influencing the outcomes of biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucopyranosyl donor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include glycosyl donors, catalysts, and solvents that facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-nitrophenol and glucose.

    Oxidation: Various oxidized derivatives of 4-nitrophenyl.

    Reduction: 4-aminophenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is widely used in scientific research, including:

    Chemistry: Studying enzyme kinetics and mechanisms of glycosidases.

    Biology: Investigating carbohydrate metabolism and enzyme activity in biological systems.

    Medicine: Developing diagnostic assays for detecting enzyme deficiencies or abnormalities.

    Industry: Quality control in the production of enzyme-based products.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl β-D-glucopyranoside: Another chromogenic substrate used for studying β-glucosidases.

    4-Nitrophenyl α-D-glucopyranoside: Used for studying α-glucosidases.

    4-Nitrophenyl β-D-galactopyranoside: Used for studying β-galactosidases.

Uniqueness

4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its dual glucopyranosyl moieties, making it a valuable tool for studying complex carbohydrate metabolism and enzyme interactions .

Properties

CAS No.

335193-88-9

Molecular Formula

C18H25NO13

Molecular Weight

463.4 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-/m1/s1

InChI Key

ISCYUJSLZREARS-VHQOPQIKSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Synonyms

4-Nitrophenyl 6-O-α-D-Galactopyranosyl-β-D-glucopyranoside

Origin of Product

United States

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